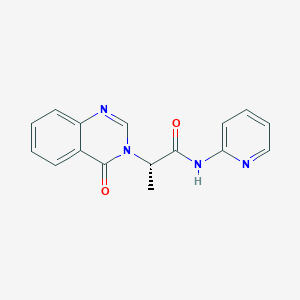
(2S)-2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone intermediate.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the pyridine or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ACETAMIDE share a similar quinazolinone core but differ in their substituents.
Pyridine-Containing Compounds: Compounds like 2-(PYRIDIN-2-YL)ETHANAMIDE have a similar pyridine moiety but differ in their overall structure.
Uniqueness
2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of a quinazolinone core and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2S)-2-(4-oxoquinazolin-3-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H14N4O2/c1-11(15(21)19-14-8-4-5-9-17-14)20-10-18-13-7-3-2-6-12(13)16(20)22/h2-11H,1H3,(H,17,19,21)/t11-/m0/s1 |
InChI Key |
LLJAROLFDCVWLR-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=N1)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















